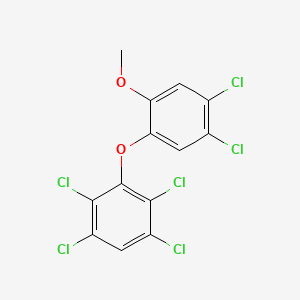
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene typically involves multiple steps, starting from simpler chlorinated benzene derivatives. The process often includes chlorination reactions, followed by etherification to introduce the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and etherification processes, utilizing advanced chemical reactors and purification systems to ensure consistency and quality. The choice of reagents and optimization of reaction conditions are essential to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may produce less chlorinated or dechlorinated products.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially dechlorinated compounds.
Scientific Research Applications
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways, leading to various physiological responses. The specific pathways and targets depend on the context of its application, whether in a biological system or a chemical process.
Comparison with Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound shares a similar chlorinated benzene core but differs in its functional groups.
2,3,5,6-Tetrachloro-1,4-benzoquinone: Another chlorinated benzene derivative with distinct chemical properties and applications.
Uniqueness: 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene is unique due to its specific combination of chlorine atoms and a methoxy group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
63709-65-9 |
|---|---|
Molecular Formula |
C13H6Cl6O2 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H6Cl6O2/c1-20-9-3-5(14)6(15)4-10(9)21-13-11(18)7(16)2-8(17)12(13)19/h2-4H,1H3 |
InChI Key |
JVHQZAUJUYAFBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


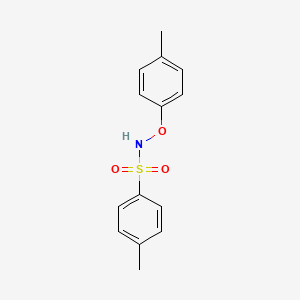
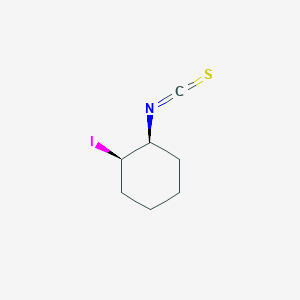
![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
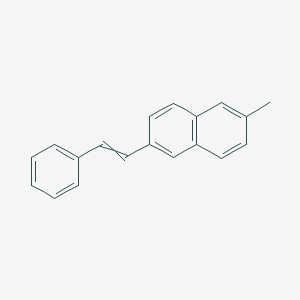
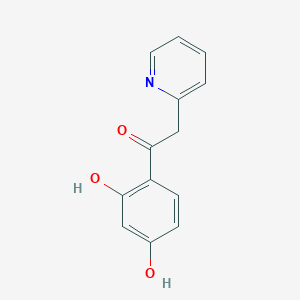

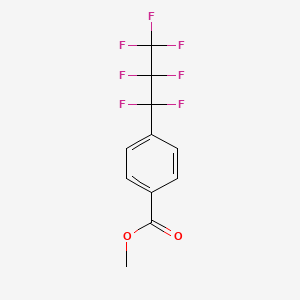
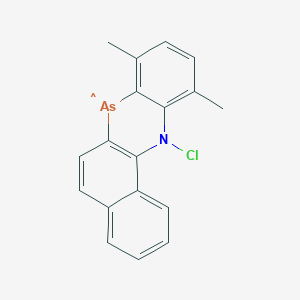
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
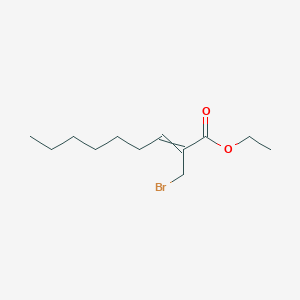
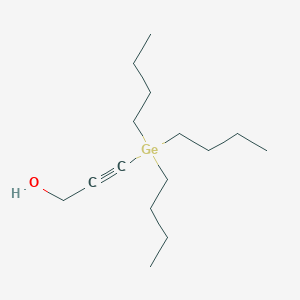
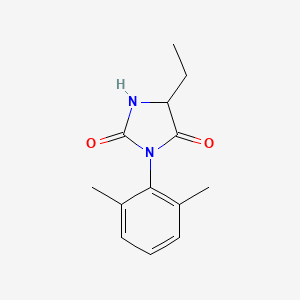
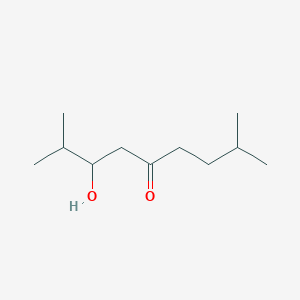
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
